molecular formula C10H14N2O2 B1387653 Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate CAS No. 916420-29-6

Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate

Cat. No.: B1387653
CAS No.: 916420-29-6
M. Wt: 194.23 g/mol
InChI Key: DLTWHLZZIAFDGB-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the rate of biochemical reactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, thereby influencing overall metabolic activity. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential effects on cellular function.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h5,11-12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWHLZZIAFDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659981
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-29-6
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.